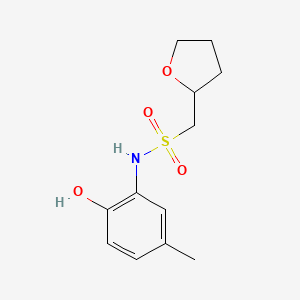![molecular formula C13H26N2O2 B7569858 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7569858.png)
1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]-2,2-dimethylpropan-1-one, commonly known as HMPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential application in scientific research, particularly in the field of neuroscience. HMPP is known to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various aspects of brain function.
作用機序
The exact mechanism of action of HMPP is not fully understood, but it is believed to act as a partial agonist at various neurotransmitter receptors in the brain. It has been shown to enhance the release of dopamine and other neurotransmitters, leading to increased synaptic activity and neuronal excitability. HMPP has also been shown to modulate the activity of various ion channels and transporters in the brain, further contributing to its complex mechanism of action.
Biochemical and Physiological Effects
HMPP has been shown to exhibit a range of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and reduced anxiety-like behavior. It has also been shown to modulate various aspects of synaptic plasticity, such as long-term potentiation and long-term depression. These effects make it a valuable tool for studying the mechanisms underlying various neurological and psychiatric disorders.
実験室実験の利点と制限
One of the main advantages of using HMPP in lab experiments is its high selectivity and specificity for various neurotransmitter receptors in the brain. This allows researchers to study the effects of specific neurotransmitters on various aspects of brain function, without the confounding effects of other neurotransmitters. However, one of the limitations of using HMPP is its relatively short half-life, which can make it difficult to study its long-term effects on brain function.
将来の方向性
There are several future directions for research on HMPP, including the development of more selective and potent derivatives, the investigation of its effects on various neurological and psychiatric disorders, and the exploration of its potential therapeutic applications. Additionally, further studies are needed to elucidate the exact mechanisms underlying its complex mechanism of action, which could lead to the development of novel treatments for various brain disorders.
合成法
The synthesis of HMPP involves the reaction between 4-(2-Hydroxy-2-methylpropyl)piperazine and 2,2-dimethylpropan-1-one in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. Various methods have been reported in the literature for the synthesis of HMPP, including the use of microwave-assisted synthesis, solvent-free synthesis, and other innovative approaches.
科学的研究の応用
HMPP has been widely used in scientific research, particularly in the field of neuroscience. It is known to interact with various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This makes it a valuable tool for studying the mechanisms underlying various neurological and psychiatric disorders, such as depression, anxiety, and addiction.
特性
IUPAC Name |
1-[4-(2-hydroxy-2-methylpropyl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)11(16)15-8-6-14(7-9-15)10-13(4,5)17/h17H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWMBXAUJRFABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-methylbenzimidazol-2-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]ethanamine](/img/structure/B7569792.png)






![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569881.png)

![N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7569890.png)
![[4-(Methylaminomethyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7569897.png)

